molecular formula C19H17ClN4O3 B11193498 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11193498
M. Wt: 384.8 g/mol
InChI Key: OFJLFOCLVSMFMZ-UHFFFAOYSA-N
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Description

This compound is characterized by its complex structure, which includes a chlorophenyl group, a carbamoyl group, and a tetrahydropyridazine ring

Preparation Methods

One common synthetic route involves the reaction of 4-chloroaniline with glutaric anhydride to form an intermediate, which is then further reacted with other reagents to introduce the remaining functional groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxo-N-phenyl-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C19H17ClN4O3/c20-13-6-8-15(9-7-13)21-17(25)12-24-18(26)11-10-16(23-24)19(27)22-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,25)(H,22,27)

InChI Key

OFJLFOCLVSMFMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)NC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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